molecular formula C9H12IN3O B10964159 (4-iodo-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone

(4-iodo-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B10964159
M. Wt: 305.12 g/mol
InChI Key: RZFRXUBIVSZHKI-UHFFFAOYSA-N
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Description

(4-iodo-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with an iodine atom and a methyl group, along with a pyrrolidine ring attached to a methanone group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-iodo-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diamine.

    Coupling Reaction: The final step involves coupling the iodinated pyrazole with the pyrrolidine ring via a methanone linkage, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the methanone group, converting it to an alcohol or other reduced forms.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-iodo-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound is investigated for its pharmacological properties. Its potential as an anti-inflammatory, antimicrobial, or anticancer agent is explored through various in vitro and in vivo studies.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (4-iodo-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular interactions depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone
  • (4-bromo-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone
  • (4-fluoro-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone

Uniqueness

Compared to its analogs, (4-iodo-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain biological targets. Additionally, the larger size and higher polarizability of iodine compared to other halogens can lead to distinct chemical and physical properties.

Properties

Molecular Formula

C9H12IN3O

Molecular Weight

305.12 g/mol

IUPAC Name

(4-iodo-2-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C9H12IN3O/c1-12-8(7(10)6-11-12)9(14)13-4-2-3-5-13/h6H,2-5H2,1H3

InChI Key

RZFRXUBIVSZHKI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)N2CCCC2

Origin of Product

United States

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